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molecular formula C11H13FN2O B8422991 4-Fluoro-alpha-[(3-hydroxypropyl)amino]benzeneacetonitrile

4-Fluoro-alpha-[(3-hydroxypropyl)amino]benzeneacetonitrile

Cat. No. B8422991
M. Wt: 208.23 g/mol
InChI Key: FPURFDRXMCSIJQ-UHFFFAOYSA-N
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Patent
US04376769

Procedure details

to a cold solution (0° C.) of 30.2 g. of 3-amino-1-propanol dissolved in 161.2 ml of 2.5 N hydrochloric acid, add 19.8 g of sodium cyanide followed by a solution of 50.0 g of 4-fluorobenzaldehyde in 160 ml of methanol. Stir the reaction mixture at room temperature (20° C.) for twenty four (24) hours, then treat with 500 ml of water and extract with ethyl ether. Dry the ether extract over sodium sulfate and concentrate to an oily residue which subsequently crystallizes. Recrystallize from isopropyl ether to obtain thereby the title compound which melts at 69°-70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161.2 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C-:6]#[N:7].[Na+].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.O>Cl.CO>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])[C:6]#[N:7])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
Quantity
161.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Four
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a cold solution (0° C.) of 30.2 g
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the ether
EXTRACTION
Type
EXTRACTION
Details
extract over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oily residue which
CUSTOM
Type
CUSTOM
Details
subsequently crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallize from isopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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